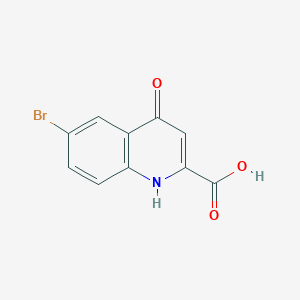![molecular formula C10H14N2O3S B180018 Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- CAS No. 114841-20-2](/img/structure/B180018.png)
Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is also known as "2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide" . It is an organic compound with the molecular formula C11H16N2O3S .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” consists of a propanamide backbone with a 4-sulfamoylphenyl group attached to the nitrogen atom . The molecular weight is approximately 256.32 Da .Physical And Chemical Properties Analysis
The melting point of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is 228-229°C . The InChI code for this compound is "1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)" .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds such as 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide . This novel compound was synthesized from DEM and hydrazine hydrate .
Anti-Tubercular Activity
The synthesized hydrazide from the compound was screened for anti-tubercular activity . This indicates the potential use of the compound in the development of new anti-tubercular drugs .
Synthon for Hydrazone Formation
The compound has been used as a synthon for the preparation of 3-[2-(4-chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide . This shows the compound’s utility in the formation of hydrazones .
Pharmacological Activities
Hydrazide-hydrazones, which can be formed using the compound, have been reported to possess a wide variety of pharmacological activities such as anti-bacterial, anti-convulsant, anti-inflammatory, anti-tubercular, intestinal antiseptic, anti-depressant, or anti-platelet activity .
Anti-Malarial Activity
The aroyl hydrazone chelator, 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone, showed greater anti-malarial activity than desferrioxamine against chloroquine-resistant and sensitive parasites . This suggests the potential use of the compound in the development of new anti-malarial drugs .
Tumor Growth Inhibition
3- and 5-methylthiophene-2-carboxaldehyde-α-(N)-heterocyclic hydrazone derivatives exhibited tumor growth inhibition activity against various cell lines at GI 50 values between 1.63 and 26.5 μM . This indicates the potential use of the compound in cancer research .
Electrophotography
Hydrazones are often mentioned among the most effective charge transporting low molecular weight materials used in electrophotography , due to their excellent hole-transporting properties and relatively simple synthesis . This suggests the potential use of the compound in the field of electrophotography .
PDK Inhibitors
The compound belongs to a series of compounds that have been prepared and evaluated as PDK inhibitors . This indicates the potential use of the compound in the development of new PDK inhibitors .
Mécanisme D'action
Target of Action
The primary target of 2-methyl-N-(4-sulfamoylphenyl)propanamide is Carbonic anhydrase 5A, mitochondrial . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons.
Mode of Action
The compound interacts with its target, Carbonic anhydrase 5A, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, which can lead to changes in the acid-base balance within the cell .
Biochemical Pathways
The inhibition of Carbonic anhydrase 5A affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance and facilitating gas exchange in tissues. Disruption of this pathway can lead to changes in cellular pH and potentially affect various downstream cellular processes.
Result of Action
The result of the compound’s action is the inhibition of Carbonic anhydrase 5A, leading to disruption of the carbon dioxide hydration pathway . This can lead to changes in the acid-base balance within the cell, potentially affecting various cellular processes.
Propriétés
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPZBGPXIXCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390682 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
CAS RN |
114841-20-2 |
Source


|
| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


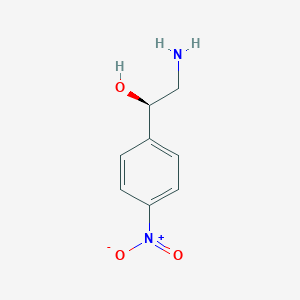




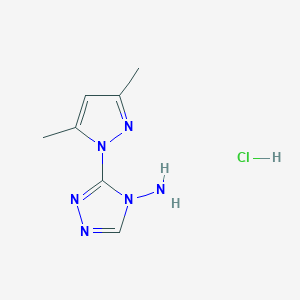

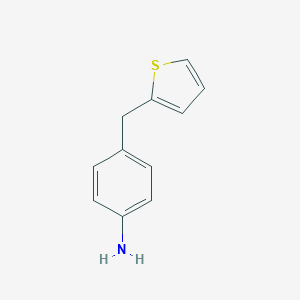
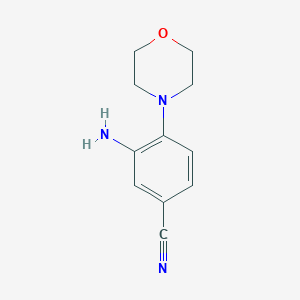

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
